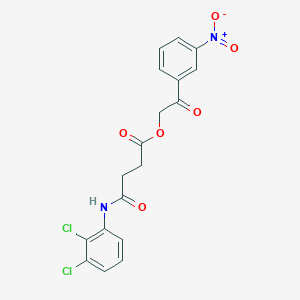
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as NBOC-protected aspartic acid, and it is primarily used as a building block for the synthesis of peptides and proteins.
Mecanismo De Acción
The mechanism of action of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate is not well understood. However, it is believed that the compound acts as a protecting group for the carboxylic acid group of aspartic acid. This protection allows the aspartic acid to be selectively activated and coupled with other amino acids to form peptides and proteins.
Biochemical and Physiological Effects:
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate does not have any known biochemical or physiological effects. The compound is primarily used as a building block for the synthesis of peptides and proteins and does not have any direct biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate as a building block for the synthesis of peptides and proteins provides several advantages for lab experiments. The compound is stable and easy to handle, making it an ideal reagent for peptide synthesis. Additionally, the NBOC protecting group is easily removable, allowing for the selective activation of the carboxylic acid group of aspartic acid.
However, there are also some limitations associated with the use of NBOC-protected aspartic acid. The synthesis of the compound is relatively complex and requires several steps, which can be time-consuming and costly. Additionally, the NBOC protecting group can interfere with certain reactions, limiting the scope of its applications.
Direcciones Futuras
There are several future directions for the research and development of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, the development of new protecting groups that can be selectively removed under mild conditions could expand the scope of applications for NBOC-protected aspartic acid.
Another potential direction is the use of NBOC-protected aspartic acid in the synthesis of novel peptides and proteins with unique biological activities. The ability to selectively activate the carboxylic acid group of aspartic acid provides researchers with a powerful tool to design and synthesize molecules with specific biological functions.
Conclusion:
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate is a chemical compound that has several potential applications in scientific research. The compound is primarily used as a building block for the synthesis of peptides and proteins and provides researchers with a powerful tool to study biological processes. While there are some limitations associated with the use of NBOC-protected aspartic acid, there are also several future directions for research and development that could expand its scope of applications.
Métodos De Síntesis
The synthesis of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate involves several steps. The first step is the protection of the carboxylic acid group of aspartic acid with the NBOC group. This step is followed by the activation of the carboxylic acid group with a coupling reagent, such as HATU or DCC. The activated carboxylic acid group is then reacted with the amine group of 2,3-dichloroaniline to form the desired product.
Aplicaciones Científicas De Investigación
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate has several potential applications in scientific research. The compound is primarily used as a building block for the synthesis of peptides and proteins. Peptides and proteins are essential molecules that play a crucial role in various biological processes, including cell signaling, enzymatic catalysis, and gene expression. The ability to synthesize these molecules using NBOC-protected aspartic acid provides researchers with a powerful tool to study these biological processes.
Propiedades
Nombre del producto |
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate |
|---|---|
Fórmula molecular |
C18H14Cl2N2O6 |
Peso molecular |
425.2 g/mol |
Nombre IUPAC |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(2,3-dichloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C18H14Cl2N2O6/c19-13-5-2-6-14(18(13)20)21-16(24)7-8-17(25)28-10-15(23)11-3-1-4-12(9-11)22(26)27/h1-6,9H,7-8,10H2,(H,21,24) |
Clave InChI |
QZQNPVGLZUWMEU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B269629.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B269631.png)
![Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]-](/img/structure/B269633.png)
![Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B269635.png)

![1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone](/img/structure/B269641.png)
![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether](/img/structure/B269646.png)
![1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B269648.png)
![2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B269655.png)
![6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B269658.png)
methanone](/img/structure/B269661.png)
![3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269662.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)
![1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269664.png)